molecular formula C10H9BrN2O B8293556 4-((Bromoacetyl)amino)benzyl cyanide

4-((Bromoacetyl)amino)benzyl cyanide

Cat. No.: B8293556
M. Wt: 253.09 g/mol
InChI Key: BOTQPGVEFDHAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The structure combines a nitrile group (-CN) with a bromoacetyl moiety (-COCH₂Br), making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or conjugation with biomolecules. The bromoacetyl group is a potent alkylating agent, enabling crosslinking or covalent modification of target molecules (e.g., proteins or nucleic acids).

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-bromo-N-[4-(cyanomethyl)phenyl]acetamide

InChI

InChI=1S/C10H9BrN2O/c11-7-10(14)13-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2,(H,13,14)

InChI Key

BOTQPGVEFDHAAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 compares key benzyl cyanide derivatives, highlighting substituent effects on reactivity and applications.

Compound Name Substituent Molecular Formula Key Functional Groups Reactivity/Applications References
4-((Bromoacetyl)amino)benzyl cyanide -NHCOCH₂Br at C4 C₁₀H₈BrN₂O Bromoacetyl, nitrile Alkylation, bioconjugation, peptide synthesis -
4-Chlorobenzyl cyanide -Cl at C4 C₈H₆ClN Chloride, nitrile Intermediate for herbicides, pharmaceuticals
4-Aminobenzyl cyanide -NH₂ at C4 C₈H₈N₂ Amine, nitrile Precursor for dyes, polymers, or bioactive molecules
4-Hydroxybenzyl cyanide -OH at C4 C₈H₇NO Hydroxyl, nitrile Antioxidant research, natural product synthesis
4-Bromobenzyl cyanide -Br at C4 C₈H₆BrN Bromide, nitrile Cross-coupling reactions, material science
2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile -Br, -F, -NH₂ at C2, C4, C6 C₈H₅BrFN₂ Bromide, fluoride, amine Pharmaceutical lead optimization

Reactivity and Stability

  • Bromoacetyl vs. Chloro/Hydroxy Groups: The bromoacetyl group in this compound is more electrophilic than chloro or hydroxyl substituents, favoring nucleophilic attacks (e.g., by thiols or amines). This contrasts with 4-Chlorobenzyl cyanide, where the chloride is a weaker leaving group, limiting alkylation efficiency .
  • Amino vs. Bromoacetyl: 4-Aminobenzyl cyanide’s -NH₂ group enables diazotization or Schiff base formation, whereas the bromoacetyl group supports site-specific covalent modifications .

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